molecular formula C10H12N2O3S B1427623 N-(2-sulfamoylphenyl)cyclopropanecarboxamide CAS No. 1247243-57-7

N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Cat. No.: B1427623
CAS No.: 1247243-57-7
M. Wt: 240.28 g/mol
InChI Key: VMQRRGDXYRBKPX-UHFFFAOYSA-N
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Description

N-(2-sulfamoylphenyl)cyclopropanecarboxamide (CAS 1247243-57-7) is a high-purity chemical compound offered for research and development purposes. This compound features a molecular formula of C10H12N2O3S and a molecular weight of 240.28 g/mol . It is supplied with a purity of ≥95% . Compounds with a sulfamoylphenyl scaffold are of significant interest in medicinal chemistry and biochemistry research, particularly as potential inhibitors of carbonic anhydrase (CA) enzymes . The carbonic anhydrase family plays a critical role in numerous physiological and pathological processes, and its inhibition is a validated strategy for therapeutic intervention . The distinct molecular architecture of this compound, combining a cyclopropanecarboxamide group with a 2-sulfamoylphenyl moiety, provides a unique template for investigating enzyme inhibition and structure-activity relationships (SAR) in the development of novel bioactive agents . This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-sulfamoylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c11-16(14,15)9-4-2-1-3-8(9)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQRRGDXYRBKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Cyclopropanecarboxylic Acid Derivative

The cyclopropane ring is typically introduced via cyclopropanation of 2-phenyl acetonitrile derivatives. A widely used method involves the reaction of substituted 2-phenyl acetonitrile with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide or potassium hydroxide in aqueous medium. The reaction conditions are optimized at around 60 °C for 4–6 hours, often with the addition of phase transfer catalysts like tetra-n-butylammonium bromide to improve yield and reaction rate.

Parameter Optimal Condition Yield (%) Notes
Base NaOH or KOH 80-85 Strong base preferred
Temperature 60 °C Higher temps reduce yield
Phase Transfer Catalyst Tetra-n-butylammonium bromide Accelerates reaction
Reaction Time 4–6 hours Without catalyst, up to 12 hours needed

This step yields 1-phenylcyclopropane carbonitrile derivatives, which are subsequently hydrolyzed under acidic conditions (e.g., concentrated HCl) to convert the nitrile group into the corresponding carboxylic acid.

Introduction of the Sulfamoylphenyl Group

The 2-sulfamoylphenyl moiety is generally introduced via sulfonamide chemistry. Starting from 2-aminobenzenesulfonamide, the sulfonamide group is retained while the amino group serves as a coupling site. The sulfonamide precursor can be converted into an acid chloride intermediate using reagents such as thionyl chloride (SOCl2) in anhydrous dichloromethane. This acid chloride is then reacted with the amine-containing cyclopropanecarboxylic acid derivative in the presence of a base like triethylamine (TEA) to afford the amide bond formation.

Amide Bond Formation (Coupling Reaction)

The final coupling of the cyclopropanecarboxylic acid derivative with the 2-sulfamoylphenyl amine is typically achieved using peptide coupling reagents to promote amide bond formation under mild conditions. Commonly employed reagents include:

  • HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-Hydroxybenzotriazole)

The reaction is carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like DIPEA (N,N-diisopropylethylamine) or triethylamine to neutralize the generated acid.

Coupling Reagent Base Solvent Yield (%) Reaction Time Notes
HATU DIPEA DMF 80-85 2-4 hours High efficiency and yield
EDCI/HOBt TEA DCM 70-80 12 hours Mild conditions, commonly used

The amidation step is critical and often requires optimization of reagent equivalents, solvent choice, and temperature to maximize yield and minimize side reactions.

Representative Synthetic Scheme Summary

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Cyclopropanation of 2-phenyl acetonitrile NaOH, 1,2-dibromoethane, TBAB, 60 °C, 4-6 h 80-85 Phase transfer catalyst improves yield
2 Hydrolysis of nitrile to carboxylic acid Concentrated HCl, reflux 75-80 Converts nitrile to acid
3 Formation of acid chloride from carboxylic acid SOCl2, anhydrous DCM, 0 °C to RT 85-90 Acid chloride intermediate
4 Amide coupling with 2-sulfamoylphenyl amine HATU or EDCI/HOBt, DMF or DCM, base 80-85 Final product formation

Research Findings and Optimization Notes

  • The use of phase transfer catalysts significantly reduces reaction time and improves yield in the cyclopropanation step.
  • Temperature control is crucial; excessive heat leads to reduced yields due to side reactions or decomposition.
  • HATU coupling reagent combined with DIPEA in DMF provides superior yields and shorter reaction times compared to traditional carbodiimide methods.
  • Steric hindrance around the amine or acid components can affect coupling efficiency, requiring tailored reaction conditions or alternative coupling agents.
  • Purification typically involves chromatographic techniques using petroleum ether–ethyl acetate solvent systems to isolate the white solid final compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-sulfamoylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-sulfamoylphenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-sulfamoylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N-(2-sulfamoylphenyl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity
This compound Not provided Not provided Phenyl-2-sulfamoyl Unknown (discontinued)
N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide C₁₀H₉ClN₂O₃ 240.64 Phenyl-2-chloro, 5-nitro Not specified
N-(pyridin-2-yl)cyclopropanecarboxamide derivatives (e.g., compounds 19–25) Variable (e.g., C₁₅H₂₁ClN₄O₃S for compound 19) 265.26–372.87 Pyridin-2-yl with sulfonyl/cyano substituents GSK-3β/IKK2 dual inhibitors (IC₅₀: nanomolar)
N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives Not specified Not specified Pyridin-2-ylsulfonyl CFTR-mediated disease treatment
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₅N₂O₃ 261.27 Phenyl-2-methoxy, hydroxyiminoethyl Structural studies
Key Observations:
  • Substituent Diversity : The target compound’s sulfamoyl group contrasts with electron-withdrawing groups (e.g., nitro, chloro in ) or heterocyclic systems (e.g., pyridin-2-yl in ). These differences impact electronic properties and solubility.
  • Molecular Weight : Derivatives with bulkier substituents (e.g., compound 19 in , MW 372.87) may face challenges in bioavailability compared to simpler analogs (e.g., compound 24, MW 265.26).
  • Biological Targets : Pyridin-2-yl derivatives exhibit kinase inhibition (GSK-3β/IKK2) or CFTR modulation , whereas sulfamoylphenyl derivatives lack explicit activity data.

Functional Implications

  • Sulfamoyl vs. Sulfonyl: The sulfamoyl group (-SO₂NH₂) in the target compound offers hydrogen-bond donor/acceptor capabilities, unlike sulfonyl (-SO₂-) in pyridin-2-ylsulfonyl derivatives . This could enhance binding to polar enzyme pockets.
  • Heterocyclic vs. Phenyl Cores : Pyridin-2-yl derivatives () introduce nitrogen atoms, enabling π-stacking and metal coordination, absent in purely phenyl-based analogs.

Biological Activity

N-(2-sulfamoylphenyl)cyclopropanecarboxamide, a compound featuring a sulfonamide functional group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H12N2O3SC_{11}H_{12}N_2O_3S, with a molecular weight of approximately 252.29 g/mol. The presence of the cyclopropane ring and sulfonamide group contributes to its unique chemical reactivity and biological activity.

This compound is believed to exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various carbonic anhydrases (CAs), which are pivotal in regulating pH and fluid balance in biological systems. Inhibition studies indicate that derivatives of this compound exhibit significant inhibitory effects on human and mycobacterial carbonic anhydrases, with inhibition constants ranging from nanomolar to micromolar levels .
  • Anticonvulsant Activity : Research indicates that modifications in the structure of cyclopropanecarboxamides can lead to varying degrees of anticonvulsant activity. For instance, certain derivatives have demonstrated efficacy in animal models, suggesting a potential role in treating seizure disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

  • Substituent Effects : Variations in the substituents on the phenyl ring significantly impact the compound's pharmacological profile. For example, the introduction of different alkyl groups has been associated with enhanced anticonvulsant properties .
  • Comparative Analysis : A comparative analysis with similar compounds reveals that modifications such as the addition of difluoromethyl groups can enhance lipophilicity and potentially improve bioavailability.
Compound NameStructure FeaturesUnique Characteristics
N-(4-sulfamoylphenyl)cyclopropanecarboxamideContains a sulfonamide groupKnown for antibacterial properties
2-(difluoromethylsulfonyl)pyridinePyridine ring instead of phenylExhibits different electronic properties
N-(2-methylsulfonylphenyl)cyclopropanecarboxamideMethylsulfonyl groupPotentially different biological activity

Case Studies

  • Anticonvulsant Activity Evaluation : A study evaluated various derivatives of cyclopropanecarboxamides for their anticonvulsant activity using the maximal electroshock (MES) test. Compounds with specific alkyl substitutions showed promising results, indicating that careful modification can lead to enhanced therapeutic effects .
  • Inhibition Studies on Carbonic Anhydrases : Recent research demonstrated that certain derivatives of this compound exhibited strong inhibitory action against mycobacterial carbonic anhydrases, with some compounds showing better efficacy than established inhibitors like acetazolamide .

Q & A

Q. How can researchers assess the solubility and formulation stability of this compound?

  • Methodological Answer : Solubility profiling in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) is essential. For aqueous stability, use HPLC to monitor degradation under physiological pH (e.g., 7.4). Derivatives with sulfonamide groups may form crystalline deposits in renal tissues, as observed in structurally related compounds, necessitating in situ mass spectrometry imaging for metabolite tracking .

Q. What preliminary assays are used to screen bioactivity?

  • Methodological Answer :
  • Kinase inhibition assays (e.g., GSK-3β, IKK2) for compounds with cyclopropanecarboxamide scaffolds. IC₅₀ values in the nanomolar range have been reported for analogs with pyridinyl substituents .
  • Microplate-based toxicity screens (e.g., MTT assay) to evaluate cytotoxicity in cell lines.

Q. How is the compound’s purity validated for in vitro studies?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds. Compare retention times with synthetic intermediates. For trace impurity analysis, high-resolution mass spectrometry (HRMS) is recommended .

Advanced Research Questions

Q. What strategies optimize This compound for dual kinase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the sulfamoylphenyl group and cyclopropane ring. For example:
  • Introducing electron-withdrawing groups (e.g., -CF₃) enhances kinase binding affinity.
  • Replacing the sulfamoyl group with pyridinylsulfonyl moieties (as in patent derivatives) improves selectivity for GSK-3β and IKK2 .

Q. How do molecular docking studies inform target interactions?

  • Methodological Answer : Docking into kinase active sites (e.g., using AutoDock Vina) reveals hydrogen bonding between the sulfamoyl group and conserved lysine residues. For analogs co-crystallized with proteins (e.g., PDB entry ligands), molecular dynamics simulations assess binding stability .

Q. What metabolic pathways are implicated in This compound degradation?

  • Methodological Answer : In vivo studies of related sulfonamide derivatives identify bisulphonamide metabolites (e.g., benzene-1,2-disulphonamide) via hepatic sulfotransferase activity. LC-MS/MS assays in rodent plasma and urine can map metabolic stability .

Q. How should researchers resolve contradictions in reported biological activity?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Replicate studies under standardized protocols (e.g., Eurofins Panlabs panels) and validate using orthogonal methods (e.g., SPR for binding affinity). Cross-reference SAR data from patent literature .

Q. What mechanistic insights explain toxicity in non-target organisms?

  • Methodological Answer : For pesticidal analogs (e.g., cyprofuram), toxicity arises from mitochondrial disruption. Perform transcriptomic profiling (RNA-seq) in model organisms (e.g., C. elegans) to identify dysregulated pathways. Compare with structurally distinct cyclopropanecarboxamides to isolate scaffold-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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